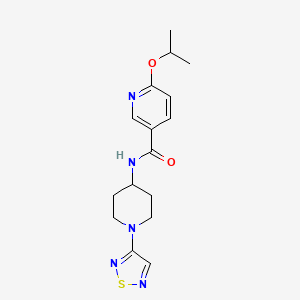

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide

描述

属性

IUPAC Name |

6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHUBGEHHRSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution

6-Hydroxynicotinic acid is activated via triflation using triflic anhydride in dichloromethane at 0–5°C, yielding 6-trifloyloxynicotinic acid. Subsequent reaction with isopropyl alcohol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours introduces the isopropoxy group. The reaction proceeds via an SNAr mechanism, with the electron-withdrawing triflate group enhancing the electrophilicity of the aromatic ring.

Reaction Conditions :

- Temperature : 80°C

- Base : K₂CO₃

- Solvent : DMF

- Yield : 72–78%

Mitsunobu Reaction

An alternative approach employs Mitsunobu conditions to install the isopropoxy group. 6-Hydroxynicotinic acid is treated with isopropyl alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature for 24 hours. This method avoids harsh conditions but requires stoichiometric amounts of reagents.

Reaction Conditions :

- Reagents : DEAD, PPh₃

- Solvent : THF

- Yield : 65–70%

Synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine

The piperidine-thiadiazole fragment is synthesized through cyclization and functional group interconversion:

Thiadiazole Ring Formation

The 1,2,5-thiadiazole ring is constructed via cyclocondensation of a dithiooxamide precursor. Piperidin-4-amine is reacted with carbon disulfide (CS₂) and hydroxylamine-O-sulfonic acid in ethanol under reflux, forming the thiadiazole core. The reaction mechanism involves nucleophilic attack of the amine on CS₂, followed by intramolecular cyclization.

Reaction Conditions :

- Reagents : CS₂, hydroxylamine-O-sulfonic acid

- Temperature : Reflux

- Solvent : Ethanol

- Yield : 60–68%

Alternative Route: Diazotization and Coupling

A diazonium salt intermediate is generated by treating 3-aminopiperidine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This intermediate reacts with thiourea to form the thiadiazole ring.

Reaction Conditions :

- Reagents : NaNO₂, HCl, thiourea

- Temperature : 0–5°C

- Yield : 55–62%

Amide Bond Formation

The final step involves coupling 6-isopropoxynicotinic acid with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. Two methods are prevalent:

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The amine is added dropwise, and the reaction proceeds at room temperature for 12–18 hours.

Reaction Conditions :

- Activators : EDCI, HOBt

- Solvent : DCM

- Yield : 75–82%

Acid Chloride Route

6-Isopropoxynicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The acid chloride is then reacted with the amine in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF).

Reaction Conditions :

- Reagents : SOCl₂, Et₃N

- Temperature : Reflux (for acid chloride formation)

- Solvent : THF

- Yield : 70–76%

Analytical Characterization

The final product is validated using spectroscopic techniques:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiadiazole-H), 7.95 (d, J = 8.0 Hz, 1H, pyridine-H), 6.80 (d, J = 8.0 Hz, 1H, pyridine-H), 4.70 (m, 1H, isopropoxy-CH), 3.60–3.40 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.35 (d, J = 6.0 Hz, 6H, isopropyl-CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (thiadiazole ring).

- HRMS (ESI+) : m/z calculated for C₁₇H₂₂N₅O₂S [M+H]⁺: 376.1441, found: 376.1438.

Challenges and Optimization

- Regioselectivity in Thiadiazole Formation : Use of electron-deficient amines favors 1,2,5-thiadiazole over 1,3,4-isomers.

- Amine Protection : The piperidin-4-amine group is protected with Boc (tert-butoxycarbonyl) during thiadiazole synthesis to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product.

化学反应分析

Types of Reactions

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

科学研究应用

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has several notable applications across different scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects against various diseases. Some specific applications include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness against lung carcinoma (A549) and melanoma (SK-MEL) with IC50 values of 1.16 µM and 0.65 µM respectively . The mechanism of action may involve the inhibition of tubulin polymerization, which is essential for cancer cell division.

- Anti-inflammatory Properties : Research suggests that derivatives of this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

Biological Probes

The compound can serve as a biochemical probe to study biological processes involving thiadiazole and nicotinamide derivatives. Its ability to interact with specific molecular targets makes it valuable for investigating cellular signaling pathways.

Chemical Synthesis

In synthetic chemistry, this compound can act as a building block for creating more complex molecules. Its unique functional groups allow for modifications that can lead to novel compounds with enhanced biological activities.

Material Science

The compound has potential applications in the development of new materials with specific properties such as conductivity or fluorescence. Its structural characteristics may be exploited to create advanced materials for electronics or photonics.

Anticancer Studies

A series of studies have evaluated the anticancer properties of this compound:

| Study Reference | Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|---|

| A549 (Lung) | 1.16 | Antiproliferative activity | |

| SK-MEL (Melanoma) | 0.65 | Induction of apoptosis | |

| T47D (Breast) | 2.41 | Cytostatic activity |

These findings highlight the potential efficacy of this compound as an anticancer agent.

作用机制

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the nicotinamide moiety could influence cellular processes such as energy metabolism and DNA repair.

相似化合物的比较

Similar Compounds

- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide

- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide

- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide

Uniqueness

Compared to these similar compounds, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is unique due to the presence of the isopropoxynicotinamide moiety. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

生物活性

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

- Thiadiazole ring : Known for its biological activity.

- Piperidine ring : Enhances binding affinity to biological targets.

- Nicotinamide moiety : Influences cellular processes like energy metabolism.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : Achieved through cyclization reactions using sulfur and nitrogen-containing reagents.

- Piperidine Ring Formation : Often synthesized via hydrogenation or cyclization involving amines.

- Amide Bond Formation : Coupling the thiadiazole and piperidine rings with nicotinamide derivatives using coupling reagents like EDCI and HOBt.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiadiazole ring can modulate enzyme activities, impacting metabolic pathways.

- Receptor Binding : The piperidine component enhances binding to specific receptors, potentially influencing signaling pathways related to cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapy:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- The compound exhibited an IC50 value of 0.084 ± 0.020 mmol L^-1 against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like cisplatin .

Other Biological Activities

This compound also displays:

- Anti-inflammatory properties : Potentially through modulation of inflammatory cytokines.

- Antimicrobial effects : Effective against various bacterial strains, suggesting a broad spectrum of activity .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of several thiadiazole derivatives, including this compound. Results indicated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer progression. It was found that the compound selectively inhibited carbonic anhydrase isoforms related to tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Activity Summary

| Activity Type | Cell Line | IC50 (mmol L^-1) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 0.084 ± 0.020 | |

| Anticancer Activity | A549 | 0.034 ± 0.008 | |

| Enzyme Inhibition | hCA II | 57.7 – 98.2 µM |

Synthesis Overview

| Step | Description |

|---|---|

| Thiadiazole Formation | Cyclization using sulfur and nitrogen reagents |

| Piperidine Formation | Hydrogenation or cyclization involving amines |

| Amide Bond Formation | Coupling using EDCI and HOBt |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the thiadiazole-piperidine moiety with the isopropoxynicotinamide group. Key steps include:

- Temperature Control : Maintain 0–5°C during nucleophilic substitution to avoid side reactions (e.g., hydrolysis of the thiadiazole ring) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane followed by recrystallization in ethanol/water to achieve >95% purity .

- Characterization : Confirm intermediate structures via -NMR and LC-MS before proceeding to the final coupling step .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming the piperidine-thiadiazole linkage and isopropoxy group orientation. Aromatic protons in the nicotinamide ring typically appear as doublets at δ 7.2–8.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]) with an error margin <2 ppm .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended if the compound crystallizes .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond) .

- Plasma Stability : Use human plasma at 37°C with LC-MS monitoring to evaluate esterase-mediated breakdown of the isopropoxy group .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Assay Optimization : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC values in kinase inhibition assays may arise from differences in ATP concentrations .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in vivo .

- Orthogonal Assays : Validate findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole-piperidine core?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified thiadiazole substituents (e.g., methyl, trifluoromethyl) to evaluate steric/electronic effects on target binding. Use molecular docking to prioritize candidates .

- Bioisosteric Replacement : Replace the thiadiazole ring with triazole or oxadiazole moieties and compare pharmacokinetic profiles (e.g., LogP, metabolic stability) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to assess degradation of target proteins via ubiquitination .

Q. What computational approaches are suitable for predicting off-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., kinases with >60% sequence identity to the primary target) to predict cross-reactivity .

- Pharmacophore Screening : Use tools like Schrödinger’s Phase to map essential interaction features (e.g., hydrogen bond donors/acceptors) against databases like ChEMBL .

- Machine Learning : Train models on toxicity datasets (e.g., hERG channel inhibition) to flag high-risk analogs early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。